molecular formula C19H18ClN5O B11288685 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine

Cat. No.: B11288685
M. Wt: 367.8 g/mol
InChI Key: HWVORLYRMQAJLA-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a pyridinyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine typically involves multi-step reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, followed by further functionalization . The reaction conditions often involve the use of catalysts such as vitamin B1, and the reactions are characterized by high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interact with receptors, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClN5O

Molecular Weight

367.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H18ClN5O/c20-15-6-4-14(5-7-15)16-13-17(23-22-16)19(26)25-11-9-24(10-12-25)18-3-1-2-8-21-18/h1-8,13H,9-12H2,(H,22,23)

InChI Key

HWVORLYRMQAJLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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